2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid
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Overview
Description
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a ketone group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-pyridinecarboxylic acid, the introduction of the isopropyl group can be achieved through a Friedel-Crafts alkylation reaction. Subsequent oxidation and cyclization steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-5-propan-2-yl-1H-pyridine-3,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxy-5-propan-2-yl-1H-pyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-4-propan-2-yl-1H-pyridine-3-carboxylic acid
- 2-oxo-5-methyl-1H-pyridine-3-carboxylic acid
- 2-oxo-5-ethyl-1H-pyridine-3-carboxylic acid
Uniqueness
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)6-3-7(9(12)13)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPJCUKOMQNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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